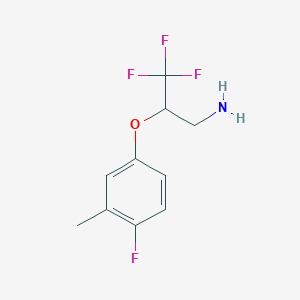
3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine is a synthetic organic compound characterized by the presence of trifluoromethyl and fluoro groups attached to a phenoxy-propylamine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the phenoxy intermediate: Reacting 4-fluoro-3-methylphenol with an appropriate halogenated propylamine under basic conditions to form the phenoxy intermediate.
Introduction of the trifluoromethyl group: Using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could result in various substituted phenoxy-propylamines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of trifluoromethyl and fluoro groups can enhance binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoro-2-(4-fluoro-phenoxy)-propylamine: Lacks the methyl group, which might affect its biological activity and chemical properties.
2-(4-fluoro-3-methyl-phenoxy)-propylamine: Lacks the trifluoromethyl group, which could influence its reactivity and interactions with biological targets.
Uniqueness
3,3,3-Trifluoro-2-(4-fluoro-3-methyl-phenoxy)-propylamine is unique due to the combination of trifluoromethyl and fluoro groups, which can impart distinct chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity.
Propiedades
Fórmula molecular |
C10H11F4NO |
|---|---|
Peso molecular |
237.19 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-(4-fluoro-3-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H11F4NO/c1-6-4-7(2-3-8(6)11)16-9(5-15)10(12,13)14/h2-4,9H,5,15H2,1H3 |
Clave InChI |
BRRAKFWQXRIXKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(CN)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


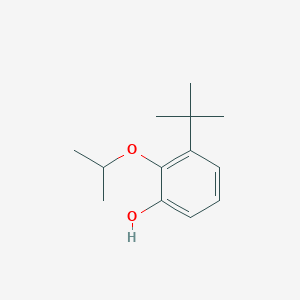
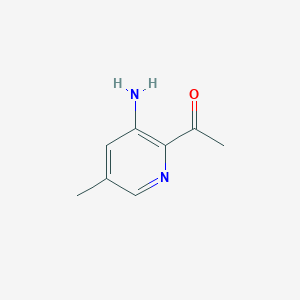



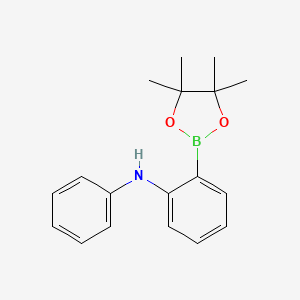


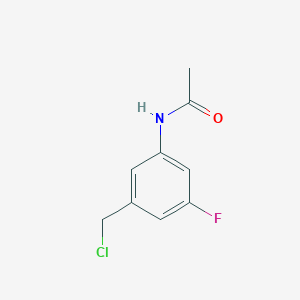

![[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)

